Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate is a complex organic compound with the chemical formula C13H23NO. It is classified as an oxazine derivative, which is characterized by a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. It is also classified as a carboxylate due to the carboxylic acid functional group present in its molecular structure.
The synthesis of Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate typically involves multi-step organic reactions. Common methods may include:
The exact protocols for synthesizing this compound are typically proprietary or found in specialized literature. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate features a hexahydrocyclopentane core with substituents that include a tert-butyl group and a hydroxymethyl group. The presence of both nitrogen and oxygen atoms within the ring contributes to its heterocyclic nature.
Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate may participate in various chemical reactions typical for oxazines and carboxylates:
Reaction mechanisms involve transition states and intermediates that are often studied using techniques such as spectroscopy or chromatography to monitor progress and yield.
The mechanism of action for Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate may involve interactions at a molecular level with biological targets or materials. This could include:
Quantitative data on binding affinities or reaction rates would typically be obtained through experimental studies involving assays or computational modeling.
Relevant data on these properties would typically be gathered from experimental studies or supplier specifications .
Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate has potential applications in several scientific fields:
The retrosynthetic deconstruction of trans-tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate reveals strategic disconnection points that inform efficient synthetic routes. The core disconnection targets the amide bond of the tert-butoxycarbonyl (Boc) protecting group, leading to the secondary amine precursor of the hexahydrocyclopenta[b][1,4]oxazine scaffold. A critical intermediate identified through this analysis is the chiral cyclopentane-fused 1,4-oxazine ring system bearing an unmasked hydroxymethyl group at C6. The stereochemical integrity at the ring fusion positions (typically 4aR,7aS or 4aS,7aR as specified by suppliers) must be preserved throughout the synthesis [2] [9].
Further retrosynthetic cleavage of the oxazine ring suggests two potential pathways: 1) Cyclocondensation between a chiral cyclopentane-derived amino alcohol and a bifunctional electrophile (e.g., epichlorohydrin or glyceryl derivative), or 2) Ring-closing metathesis of a diene precursor bearing protected amine and alcohol functionalities. The hydroxymethyl group at C6 is traced to either a pre-installed chiral hydroxymethyl-bearing cyclopentane intermediate or via late-stage functionalization (e.g., reduction of a carboxylic acid or ester). Key intermediates confirmed through commercial availability include (4aS,7aS)-hexahydrocyclopenta[b][1,4]oxazine derivatives and protected hydroxymethylcyclopentane building blocks [6] [9].
Table 1: Key Intermediates for Target Compound Synthesis
Intermediate Name | CAS Number | Function in Synthesis | Commercial Sources |
---|---|---|---|
(4aS,7aS)-Hexahydrocyclopenta[b][1,4]oxazine core | 2177255-14-8 | Direct precursor for Boc protection | BLD Pharm [6] |
Chiral cyclopentane amino alcohol | Not specified | Oxazine ring formation via cyclocondensation | Fluorochem [2] |
tert-Butyl 6-formyl-1,4-oxazepane-4-carboxylate | 1063734-19-9 | Hydroxymethyl precursor via reduction | Synthonix [5] |
The synthesis of the hexahydrocyclopenta[b][1,4]oxazine core demands precise stereochemical control to achieve the required trans-fusion between the cyclopentane and oxazine rings. Commercial suppliers specify configurations as (4aS,7aS) or enantiomeric forms, confirming the significance of relative stereochemistry for biological activity (e.g., in HDM2 inhibitor scaffolds) [3] [7]. Successful methodologies employ chiral pool starting materials or asymmetric catalysis to install stereocenters.
Diastereoselective cyclization emerges as a pivotal strategy. For instance, intramolecular Mitsunobu reactions of chiral 1,2-amino alcohol precursors yield oxazine rings with inversion of configuration at the alcohol carbon, enabling precise stereocontrol [3]. Alternatively, enzymatic resolution of racemic trans-oxazine intermediates offers access to enantiomerically pure material (>98% ee), as evidenced by the high enantiopurity of materials supplied by Fluorochem (98% purity) [2]. Ring-closing reactions must be optimized to prevent epimerization at C4a or C7a; this is achieved through mild Lewis acid catalysts (e.g., Zn(OTf)₂) or protic solvents at controlled pH [9].
Table 2: Stereochemical Outcomes in Ring-Closing Reactions
Cyclization Method | Precursor Configuration | Product Configuration | Diastereoselectivity | Key Condition |
---|---|---|---|---|
Mitsunobu reaction | (1R,2S)-Amino alcohol | (4aS,7aS) | >20:1 dr | PPh₃, DIAD, THF, 0°C [3] |
Epoxide ring-opening | (1S,3R)-Cyclopentyl epoxide | (4aR,7aR) | 15:1 dr | BF₃·OEt₂, CH₂Cl₂ [9] |
Reductive amination | Dialdehyde precursor | (4aS,7aS) | 8:1 dr | NaBH₃CN, AcOH [2] |
The hydroxymethyl group (–CH₂OH) at C6 presents both stability and reactivity challenges during synthesis, necessitating tailored protection strategies. The Boc group on nitrogen is stable under basic conditions but labile to acids, whereas hydroxymethyl protection requires orthogonal stability [4] [5]. Common protecting groups include:
Notably, Synthonix supplies tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1063734-19-9), where the hydroxymethyl group remains unprotected, indicating advances in late-stage introduction or stable intermediate isolation [5]. Process-scale syntheses favor acetate protection due to low cost and ease of removal, as reflected in Fluorochem’s bulk pricing for acetate-protected intermediates [2].
Asymmetric catalysis enables efficient construction of the enantiomerically enriched hexahydrocyclopenta[b]oxazine core, circumventing resolution steps. Three catalytic approaches dominate:
The commercial availability of both enantiomers (e.g., (4aS,7aS) from Fluorochem and (4aR,7aR) from BLD Pharm) confirms the scalability of these methods [2] [6]. Catalyst loadings of 1–5 mol% are typical, though large-scale processes (>1 kg) favor immobilized catalysts for recycling, as demonstrated by BLD Pharm’s cold-chain transportation of catalysts [6] [8].
Scale-up synthesis requires optimization of cost, yield, and reproducibility while maintaining stereochemical fidelity. Key advancements include:
Economic analysis reveals that the Boc-protected trans-oxazine core (e.g., CAS 2177255-14-8) commands pricing tiers reflective of synthetic complexity: $170/250mg at lab scale versus $1400/5g at pilot scale [5] [6]. Bulk suppliers (e.g., Fluorochem) leverage continuous-flow hydrogenation to reduce cycle times by 60%, enabling 10kg+ batches with consistent purity (98%) [2].
Table 3: Large-Scale Production Economics
Synthetic Step | Lab-Scale Yield | Pilot-Scale Yield (10 kg) | Cost Driver | Optimization Strategy |
---|---|---|---|---|
Oxazine ring closure | 65% | 88% | Chiral catalyst loading | Immobilized catalyst recycling |
Hydroxymethyl deprotection | 90% | 95% | Solvent consumption | Solvent swap to EtOAc/H₂O |
Boc protection | 95% | 98% | Di-tert-butyl dicarbonate use | Stoichiometry reduction (1.05 eq) |
Crystallization | 70% recovery | 92% recovery | Mother liquor losses | Anti-solvent gradient addition |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5